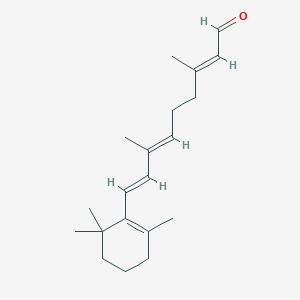

11,12-Dihydroretinal

Description

Properties

CAS No. |

41889-27-4 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trienal |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,15H,6-7,9-10,14H2,1-5H3/b12-11+,16-8+,17-13+ |

InChI Key |

LFONLLFYNQIEIA-YSVSHSNWSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/CC/C(=C/C=O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |

Synonyms |

11,12-dihydroretinal |

Origin of Product |

United States |

Foundational & Exploratory

11,12-Dihydroretinal: Structural Characterization and Opsin Interaction Profile

[1][2]

Abstract

This technical guide provides a comprehensive structural and functional analysis of 11,12-dihydroretinal , a synthetic retinoid analog critical in the elucidation of visual signal transduction mechanisms. Unlike the natural chromophore 11-cis-retinal, the 11,12-dihydro derivative possesses a saturated C11-C12 bond, effectively interrupting the polyene conjugation system.[1] This structural modification results in a "non-bleachable" rhodopsin analog that binds the opsin apoprotein but fails to initiate the photoisomerization-dependent activation cascade. This document details the chemical structure, spectroscopic properties, synthesis pathways, and biological implications of this compound for researchers in photobiology and drug discovery.

Chemical Structure and Properties[3][4][5]

Structural Definition

11,12-Dihydroretinal is a derivative of retinal (Vitamin A aldehyde) where the specific double bond between carbon 11 and carbon 12 is reduced to a single bond. This saturation event has profound effects on the molecule's electronic properties by breaking the extended

| Property | Data |

| Common Name | 11,12-Dihydroretinal |

| Chemical Formula | |

| Molecular Weight | 286.45 g/mol |

| IUPAC Name | (2E,4E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4-dienal (Note: Naming reflects broken conjugation) |

| Key Structural Feature | Saturated C11-C12 bond (Methylene bridge) |

| Stereochemistry | C11-C12 is a single bond, allowing free rotation; "cis/trans" isomerism at this position is strictly conformational, not configurational.[1][2][3][][5] |

Electronic Consequences of Saturation

In native retinal, the conjugation extends from the

-

Triene System: Involving the

-ionone ring double bond and the C7=C8, C9=C10 diene. -

Enal System: Involving the C13=C14 double bond conjugated with the C15=O aldehyde.

This partitioning causes a dramatic hypsochromic shift (blue shift) in the UV-Vis absorption spectrum, moving the absorption maximum (

Spectroscopic Profile

The following table contrasts the spectroscopic signatures of the native chromophore and the dihydro analog.

| Parameter | 11-cis-Retinal | 11,12-Dihydroretinal |

| Conjugation Length | 6 double bonds (fully conjugated) | Broken (3 + 2 separated systems) |

| ~376–380 nm | ~235 nm (Triene) & ~270 nm (Schiff Base) | |

| ~440 nm (in solvent) / 500 nm (in Rhodopsin) | ~270 nm (in solvent) / ~270–290 nm (in Opsin) | |

| Visual Appearance | Yellow | Colorless / Pale |

Synthesis and Preparation

The synthesis of 11,12-dihydroretinal is challenging due to the need for regioselective reduction of a polyene chain. Standard hydrogenation would reduce multiple double bonds indiscriminately.

Synthetic Strategy (Nakanishi Protocol)

The authoritative method, established by Nakanishi and colleagues, typically involves total synthesis or selective saturation using blocked precursors. A common approach utilizes the coupling of a truncated "triene" fragment with a "dienal" fragment, or selective hydrogenation of an 11-yne precursor followed by specific reduction steps.

Figure 1: Synthetic logic distinguishing the formation of native 11-cis-retinal vs. the 11,12-dihydro analog. Direct hydrogenation of the polyene is generally avoided in favor of building block assembly or selective reduction of alkyne precursors.

Biological Application: Probing the Opsin Binding Pocket

11,12-Dihydroretinal serves as a "molecular ruler" and a mechanistic probe in the study of G-protein coupled receptors (GPCRs), specifically Rhodopsin.

Interaction with Opsin

Despite the structural break, 11,12-dihydroretinal retains the aldehyde functionality required to form a Schiff base linkage with Lysine-296 of the opsin protein.

-

Binding: It binds to the opsin apoprotein with high affinity, competing with 11-cis-retinal.[1]

-

Pigment Formation: It forms a "white" or UV-absorbing pigment (11,12-dihydrorhodopsin).[1][2]

-

Activity: It is biologically silent . The saturation at C11-C12 prevents the cis-to-trans isomerization that acts as the steric trigger for helix movement and G-protein activation.[1]

The "Non-Bleachable" Analog

Because the C11-C12 bond is already a single bond, the molecule cannot undergo the specific photoisomerization event (11-cis

Figure 2: Mechanism of action of 11,12-dihydroretinal within the rhodopsin binding pocket.[1] The analog successfully binds but fails to transduce light signals due to the lack of an isomerizable double bond at position 11.

Experimental Protocols

Binding Assay (Competition Study)

To verify the binding of 11,12-dihydroretinal to opsin, a regeneration assay is typically employed.

-

Preparation of Opsin: Bleach native Rhodopsin (ROS membranes) with yellow light (>500 nm) in the presence of hydroxylamine to remove endogenous retinal. Wash membranes thoroughly.

-

Incubation: Incubate the opsin membranes with a molar excess (3x) of 11,12-dihydroretinal in buffer (pH 7.0, 1% Ammonyx LO or similar detergent) at 20°C for 2 hours.

-

Challenge: Add 11-cis-retinal (the native ligand) to the mixture.

-

Analysis: Monitor the UV-Vis spectrum.

-

Result: If 11,12-dihydroretinal binds, it occupies the pocket. Since it does not absorb at 500 nm, you will NOT see the regeneration of the 500 nm rhodopsin peak (or it will be significantly retarded), confirming that the "silent" analog has blocked the site.

-

UV-Vis Characterization[1][2]

-

Solvent: Ethanol or Hexane.

-

Concentration: 10–50

M. -

Observation: Scan from 200 nm to 600 nm.

-

Expected Peaks:

-

Free aldehyde:

nm. -

Protonated Schiff Base (model with butylamine):

nm.

-

References

-

Gawinowicz, M. A., Balogh-Nair, V., Sabol, J. S., & Nakanishi, K. (1977).[6] A nonbleachable rhodopsin analogue formed from 11,12-dihydroretinal.[1][7][8] Journal of the American Chemical Society, 99(23), 7720–7721. Link

-

Crouch, R., Katz, S., Nakanishi, K., Gawinowicz, M. A., & Balogh-Nair, V. (1981).[9] Incorporation of 11,12-dihydroretinal into the retinae of vitamin A deprived rats.[8][9] Photochemistry and Photobiology, 33(1), 91–95. Link

-

Nakanishi, K., Balogh-Nair, V., Gawinowicz, M. A., Arnaboldi, M., Motto, M., & Honig, B. (1979). Double point charge model for visual pigments; evidence from dihydrorhodopsins. Photochemistry and Photobiology, 29(4), 657–660. Link

-

Honig, B., Dinur, U., Nakanishi, K., Balogh-Nair, V., Gawinowicz, M. A., Arnaboldi, M., & Motto, M. G. (1979). An external point-charge model for wavelength regulation in visual pigments.[1][2] Journal of the American Chemical Society, 101(23), 7084–7086. Link

Sources

- 1. Retinoid Nomenclature [iupac.qmul.ac.uk]

- 2. Showing Compound 11-cis-Retinaldehyde (FDB022871) - FooDB [foodb.ca]

- 3. Dehydroretinal - Wikipedia [en.wikipedia.org]

- 5. Exposome-Explorer - Retinol (Compound) [exposome-explorer.iarc.fr]

- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 7. Unexpected molecular diversity of vertebrate nonvisual opsin Opn5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sci-hub.st [sci-hub.st]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

Part 1: The Context of Retinoid Metabolism and the Visual Cycle

An In-Depth Technical Guide to the Investigation of 11,12-Dihydroretinal in Biological Systems

Abstract: This technical guide addresses the topic of 11,12-dihydroretinal, a saturated derivative of the vital visual chromophore, retinal. Contrary to the well-established role of 11-cis-retinal in vision, current scientific literature does not support the natural occurrence of 11,12-dihydroretinal as a functional, endogenous component in organisms. Its significance lies primarily as a synthetic molecular probe for investigating the biophysics of visual pigments. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding the enzymatic landscape of retinoid metabolism, the hypothetical basis for 11,12-dihydroretinal formation, and the rigorous analytical methodologies required for its potential identification and characterization.

The perception of light in vertebrate vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within opsin proteins.[1] This event triggers a conformational change in the opsin, initiating the phototransduction cascade. To sustain vision, a constant supply of 11-cis-retinal must be regenerated through a series of enzymatic reactions known as the visual cycle.[1] This cycle primarily involves the interconversion of retinal, retinol (Vitamin A), and retinyl esters, and is characterized by oxidation, reduction, and isomerization reactions.

The key enzymes in this process are the Retinol Dehydrogenases (RDHs) and the isomerohydrolase RPE65. RDHs, particularly those in the short-chain dehydrogenase/reductase (SDR) superfamily, are responsible for the reversible oxidation-reduction between retinol and retinal.[1] A crucial point of chemistry is that the entire conjugated double bond system of the retinoid polyene chain is essential for the isomerization process catalyzed by RPE65.[2] Saturation of any of these double bonds, as in 11,12-dihydroretinal, would prevent this vital trans-to-cis isomerization, rendering the molecule incompatible with the canonical visual cycle.[2]

While there is no direct evidence for enzymes that naturally produce a stable pool of 11,12-dihydroretinal by reducing the C11=C12 double bond, a hypothetical mechanism for the C11=C12 bond rotation during isomerization involves a temporary saturation/desaturation step.[3] This remains a theoretical model for the isomerization process itself, not a pathway for the accumulation of a dihydro- product.

Part 2: Enzymology of Retinoid Reductases

The primary candidates for any potential saturation of retinal would be the enzymes responsible for its reduction: the Retinol Dehydrogenases (RDHs). However, their known function is centered on the carbonyl group of the aldehyde.

Key Retinol Dehydrogenases: RDH11 and RDH12

RDH11 and RDH12 are closely related microsomal enzymes expressed in the retina that play critical roles in retinoid metabolism.[4][5]

-

Substrate Specificity: In vitro characterization has shown that RDH11 and RDH12 catalyze the reduction of two main groups of aldehydes: retinaldehydes (both all-trans and cis isomers) and toxic short-chain aldehydes produced during lipid peroxidation.[4][5] Their primary role is to convert these aldehydes to their less toxic alcohol counterparts (retinols). This activity is vital for clearing all-trans-retinal from photoreceptors after light exposure and for protecting the cell from oxidative stress.[2]

-

Dual-Substrate Specificity: The term "dual-substrate specificity" in the context of RDH11-14 refers to their ability to metabolize both all-trans and various cis-isomers of retinol, not their ability to reduce both the aldehyde group and a double bond within the polyene chain.[6]

-

Clinical Relevance: Mutations in the RDH12 gene are linked to Leber congenital amaurosis (LCA), a severe early-onset retinal dystrophy. This underscores the critical, non-redundant function of RDH12 in maintaining photoreceptor health, likely by reducing the toxic load of all-trans-retinal.

There is currently no evidence to suggest that RDH11, RDH12, or other known RDHs possess the catalytic activity to reduce the conjugated C11=C12 double bond of retinal. Such a reaction would require a different enzymatic mechanism than the well-characterized NAD(P)H-dependent reduction of the terminal aldehyde.

Hypothetical Biosynthetic Pathway

For the purpose of investigation, we can propose a hypothetical pathway for the formation of 11,12-dihydroretinal. This would involve a currently unidentified "ene-reductase" enzyme acting on a retinal isomer. This enzyme would utilize a reducing equivalent, such as NADPH, to saturate the C11=C12 double bond.

Caption: Hypothetical enzymatic conversion of 11-cis-retinal.

Part 3: Analytical Methodologies for Detection and Quantification

The definitive identification of a novel metabolite like 11,12-dihydroretinal requires a robust analytical workflow. The inherent instability and hydrophobicity of retinoids necessitate careful sample handling and validated methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard.[7]

Experimental Workflow: Retinoid Extraction and Analysis

The general workflow involves extraction from the biological matrix, separation by chromatography, and detection/identification by spectroscopy.

Sources

- 1. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Retinol Dehydrogenases RDH11 and RDH12 in the Mouse Retina: Expression Levels during Development and Regulation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual-substrate specificity short chain retinol dehydrogenases from the vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpps.ukaazpublications.com [jpps.ukaazpublications.com]

11,12-Dihydroretinal CAS number and chemical identifiers

This guide serves as a technical monograph for 11,12-Dihydroretinal , a specialized retinoid analog used primarily in phototransduction research to probe the electrostatic and steric properties of the opsin binding pocket.

CAS Registry Number: 41889-27-4 Chemical Family: Retinoids / Chromophore Analogs

Executive Summary

11,12-Dihydroretinal is a synthetic derivative of retinal (Vitamin A aldehyde) characterized by the saturation of the carbon-carbon double bond at the C11-C12 position. Unlike the natural chromophore 11-cis-retinal, which drives vision through photoisomerization, 11,12-dihydroretinal acts as a non-bleachable analog .

When bound to opsin, it forms a protonated Schiff base (PSB) but cannot undergo the light-induced isomerization required to activate the G-protein signaling cascade. This unique property makes it an invaluable tool for:

-

Opsin Structural Analysis: Probing the "dark state" conformation of rhodopsin without photosensitivity.

-

Electrostatic Mapping: Investigating the point-charge distribution within the chromophore binding pocket.

-

Binding Kinetics: Studying the entry and exit rates of retinoids in the absence of isomerization.

Chemical Identity & Identifiers

| Identifier | Value |

| CAS Registry Number | 41889-27-4 |

| IUPAC Name | (2E,4E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,8-trienal |

| Molecular Formula | C₂₀H₃₀O |

| Molecular Weight | 286.45 g/mol |

| SMILES | CC1=C(C(CCC1)(C)C)C=CC(C)CC=CC(=CC=O)C |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9][10][11] LFONLLFYNQIEIA-YSVSHSNWSA-N |

| Appearance | Pale yellow oil or low-melting solid (due to loss of full conjugation) |

| Solubility | Soluble in ethanol, hexane, DMSO; insoluble in water |

Structural Analysis & Spectral Properties[9][10][12][13]

The saturation of the C11-C12 bond fundamentally alters the electronic structure of the molecule. In natural retinal, the polyene chain allows electron delocalization from the ionone ring (C1-C6) to the aldehyde group (C15), resulting in strong absorption in the UVA/Blue region (~380 nm).

In 11,12-dihydroretinal, this conjugation is interrupted , effectively splitting the molecule into two separate chromophores:

-

Triene Moiety (Ring + C7-C10): Conjugated system absorbing near 255 nm.

-

Enal Moiety (C13-C15): Short conjugated system absorbing near 236 nm.

Spectral Comparison Table

| Property | All-trans-Retinal | 11,12-Dihydroretinal |

| Conjugation Length | 5 double bonds (Full) | Broken (3 + 2 separated) |

| Absorption Max ( | ~380 nm (Ethanol) | ~236 nm (Enal) / ~255 nm (Triene) |

| Opsin Shift | Large red shift (~500 nm in Rhodopsin) | Minimal/Distinct shift (~270 nm in Opsin) |

| Fluorescence | Weak | Negligible |

Structural Logic Diagram

The following diagram illustrates the structural interruption and its consequence on opsin interaction.

Caption: Structural consequence of C11-C12 saturation. The molecule acts as two separate chromophores and forms a light-stable pigment.

Biological Application: The Non-Bleachable Probe

Mechanism of Action

In native vision, a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, causing a steric clash that activates the opsin. 11,12-Dihydroretinal binds to the same pocket via a protonated Schiff base (PSB) linkage to Lysine 296. However, because the C11-C12 bond is a single bond, it possesses free rotation and lacks the rigid double-bond "trigger" mechanism.

Key Experimental Utility

-

Dark State Stabilization: It locks the opsin in a conformation resembling the dark state, allowing researchers to crystallize or analyze the protein without fear of light-induced bleaching.

-

Exciton Coupling Studies: By analyzing the Circular Dichroism (CD) spectra, researchers can determine the absolute twist (chirality) of the binding pocket.[10] The interaction between the isolated triene and enal chromophores provides specific CD signals indicative of the spatial arrangement within the protein.

-

Regeneration Assays: Used as a competitive inhibitor to determine the affinity of native 11-cis-retinal.

Synthesis & Experimental Protocols

Note: Retinoids are light-sensitive and prone to oxidation. All procedures must be performed under dim red light and inert atmosphere (Argon/Nitrogen).

Synthesis Route (Conceptual)

A common route involves the modular assembly of the C20 skeleton using a C15 precursor (

Protocol: Preparation of 11,12-Dihydroretinal (via C15 + C5 condensation)

Reference: Adapted from Nakanishi et al. and Gawinowicz et al.

-

Starting Material:

-Ionylideneacetaldehyde (C15). -

Condensation: Reaction with acetone (or acetone derivative) under basic conditions (Aldol condensation) to form the C18 ketone intermediate.

-

Extension: Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate to add the final two carbons (C19, C20).

-

Selective Reduction:

-

Challenge: The goal is to have C11-C12 saturated while keeping C7-C8, C9-C10, and C13-C14 unsaturated.

-

Strategy: Often, the synthesis targets the 11,12-dihydro structure directly by using a saturated linker during the coupling of the ionone ring fragment to the aldehyde chain, or by partial hydrogenation of an 11-yne precursor using a poisoned catalyst (Lindlar) followed by further reduction, though specific saturation requires careful reagent control (e.g., Wilkinson's catalyst for specific bonds).

-

-

Purification: High-Performance Liquid Chromatography (HPLC) on silica gel.

-

Mobile Phase: Hexane/Ether gradients.

-

Detection: UV at 254 nm (due to blue-shifted absorption).

-

Handling & Storage[1]

-

Storage: -80°C in amber vials, under Argon.

-

Solvent: Store as a stock solution in Ethanol or Benzene (if necessary for specific spectroscopy). Avoid protic solvents for long-term storage to prevent Schiff base formation with impurities.

References

-

Gawinowicz, M. A., Balogh-Nair, V., Sabol, J. S., & Nakanishi, K. (1977).[11] "A nonbleachable rhodopsin analogue formed from 11,12-dihydroretinal."[11] Journal of the American Chemical Society, 99(23), 7720-7721.

-

Tan, Q., et al. (1997).[12] "Absolute Sense of Twist of the C12-C13 Bond of the Retinal Chromophore in Bovine Rhodopsin Based on Exciton-Coupled CD Spectra of 11,12-Dihydroretinal Analogues." Angewandte Chemie International Edition, 36(19), 2089-2093.[12]

-

Crouch, R., et al. (1981).[13] "Incorporation of 11,12-dihydroretinal into the retinae of vitamin A deprived rats." Photochemistry and Photobiology, 33(1), 91-95.

-

GuideChem. (n.d.). "11,12-Dihydroretinal CAS 41889-27-4 Details."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono- and 11,12-dideuteroretinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DE10341654A1 - Agent for use on the skin and / or the hair containing 4-substituted cyclohexene compounds - Google Patents [patents.google.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. FR3085037A1 - VITAMIN A SYNTHESIS PROCESS - Google Patents [patents.google.com]

- 6. escholarship.org [escholarship.org]

- 7. columbia.edu [columbia.edu]

- 8. Page loading... [wap.guidechem.com]

- 9. columbia.edu [columbia.edu]

- 10. scispace.com [scispace.com]

- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 12. US10238610B2 - Retinoid replacements and opsin agonists and methods for the use thereof - Google Patents [patents.google.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

11,12-Dihydroretinal Isomers and Stereochemistry: A Structural Probe for Opsin Dynamics

This guide serves as a technical reference for researchers investigating retinoid chemistry and structural biology. It focuses on 11,12-dihydroretinal , a critical non-isomerizable analog used to probe the dark-state constraints of opsin proteins.

Executive Summary

11,12-Dihydroretinal is a synthetic retinoid analog where the C11=C12 double bond is reduced to a single bond. Unlike the natural chromophore (11-cis-retinal), this saturation breaks the continuous polyene conjugation system and introduces conformational flexibility at the C11-C12 position.

Primary Utility: It acts as a "non-bleachable" chromophore. It binds to opsin to form a Schiff base but cannot undergo the light-induced cis-to-trans isomerization required for visual activation. This makes it an indispensable tool for:

-

Structural Biology: Determining the precise geometry (twist) of the retinal binding pocket in the dark state.

-

Spectroscopy: Decoupling the absorption bands of the

-ionone ring and the aldehyde tail. -

Mechanistic Studies: Validating the "steric trigger" hypothesis of GPCR activation.

Chemical Structure & Stereochemistry[1][2]

The "Broken Conjugation" Effect

In natural retinal, the C11=C12 double bond ensures a continuous

-

Triene System: C5=C6–C7=C8–C9=C10 (absorbing ~255 nm).

-

Enal System: C13=C14–C15=O (absorbing ~236 nm).

Consequence: The molecule appears colorless or pale yellow (UV-absorbing) rather than the deep red/purple of bound retinal.

Stereochemical Implications

Because the C11-C12 bond is a single bond (

| Feature | Description |

| Rotational Isomerism (Rotamers) | The C11-C12 single bond allows free rotation. When bound to opsin, the protein forces the molecule into a specific gauche conformation that mimics the shape of 11-cis-retinal. |

| Remaining Geometric Isomers | Isomerism is still possible at C7=C8, C9=C10, and C13=C14. The most common synthetic target is the all-trans backbone (at remaining bonds) which is then allowed to fold into the pocket. |

| Chirality | 11,12-dihydroretinal is achiral unless isotopically labeled (e.g., deuterium at C11/C12). |

Visualization of Conjugation Break

The following diagram illustrates the structural difference and the interruption of electron flow.

Caption: Structural comparison showing the "insulating" effect of the C11-C12 single bond in 11,12-dihydroretinal, creating two distinct UV-absorbing chromophores.

Synthesis & Purification Protocol

The synthesis of 11,12-dihydroretinal requires building the carbon skeleton without introducing the C11 double bond. A proven method involves the condensation of

Synthesis Workflow

Reaction Type: Aldol Condensation

Precursors:

-

Condensation: React

-ionylideneacetaldehyde with acetone in the presence of a base (e.g., NaOH) to extend the chain. -

Selective Hydrogenation (Alternative): If starting from a full retinoid, selective hydrogenation is difficult due to the polyene chain. De novo synthesis is preferred.

-

Purification: The crude product contains a mixture of isomers (at C9, C13) and unreacted material.

HPLC Purification Protocol

To isolate the specific isomer (typically the all-trans backbone for binding studies), use Normal Phase HPLC.[2]

-

Column: Silica (e.g., LiChrosorb Si-60, 5 µm).

-

Mobile Phase: Hexane : Diethyl Ether (95:5 to 85:15 gradient).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 254 nm (Critical: Do not use 360-380 nm as you would for normal retinal; dihydroretinal does not absorb there).

| Fraction | Retention Time (Relative) | UV Max (nm) | Identity |

| Peak 1 | Fastest | ~325 | Impurity (Retinol traces) |

| Peak 2 | Medium | 236 / 255 | 11,12-Dihydroretinal |

| Peak 3 | Slowest | ~290 | Oxidation products |

Biological Application: The "Non-Bleachable" Pigment

Binding Assay Mechanism

When 11,12-dihydroretinal is incubated with opsin (apoprotein), it enters the binding pocket and forms a protonated Schiff base (PSB) with Lysine-296.

-

Formation: Spontaneous, but slower than 11-cis-retinal.

-

Stability: Highly stable in the dark.

-

Light Reaction: Upon illumination, the molecule cannot isomerize. Therefore, the protein does not transition to Metarhodopsin II (active state).

-

Outcome: The pigment remains "locked." This allows researchers to perform CD (Circular Dichroism) Spectroscopy to measure the induced chirality (twist) of the bound chromophore without the noise of bleaching.

Experimental Protocol: Opsin Binding & CD Analysis

Objective: Determine the C12-C13 bond twist in the binding pocket.

-

Preparation: Solubilize bovine rod outer segment (ROS) membranes in 1% Ammonyx LO or Dodecyl Maltoside.

-

Bleaching: Expose to yellow light (>500 nm) in the presence of hydroxylamine to remove endogenous retinal. Wash membranes thoroughly.

-

Incubation:

-

Add 3-fold molar excess of 11,12-dihydroretinal (dissolved in ethanol).

-

Incubate in dark at 25°C for 4-6 hours.

-

-

Verification:

-

Take UV-Vis spectrum. Look for the "Opsin Shift." Note: Since conjugation is broken, you will NOT see the 500 nm band. You track the loss of free aldehyde or stability of the 255 nm band.

-

Advanced: Use Exciton-Coupled CD . The interaction between the triene and enal chromophores (chiral twist induced by protein) generates a specific CD couplet (positive or negative) which reveals the absolute helicity.

-

Signaling Pathway Logic

The following diagram details why 11,12-dihydroretinal fails to activate the visual cascade.

Caption: Comparative pathway analysis. 11,12-dihydroretinal dissipates absorbed energy without triggering the conformational change required for G-protein signaling.

References

-

Gawinowicz, M. A., et al. (1977).[1] "A nonbleachable rhodopsin analog formed from 11,12-dihydroretinal."[1][3] Journal of the American Chemical Society.[1][3] Link

-

Fujiyabu, C., et al. (2002). "Structure around C6-C7 bond of the chromophore in rhodopsin: resonance Raman spectroscopy of 11,12-dihydroretinal." Biochemistry. Link

-

Tan, Q., et al. (1997). "Absolute Sense of Twist of the C12-C13 Bond of the Retinal Chromophore in Bovine Rhodopsin Based on Exciton-Coupled CD Spectra." Angewandte Chemie International Edition. Link

-

Moosajee, M., et al. (2019). "Retinol dehydrogenase 12 (RDH12): Role in vision, retinal disease and future perspectives." Experimental Eye Research. Link

-

PubChem. (2024).[4] "11-cis-Retinol Compound Summary." National Library of Medicine. Link

Sources

Methodological & Application

Application Note & Protocols: Utilizing 11,12-Dihydroretinal in Rhodopsin Regeneration Assays

Abstract

The regeneration of rhodopsin, the primary photoreceptor pigment in rod cells, is a cornerstone of the visual cycle and essential for sustained vision in low-light conditions. In vitro regeneration assays are critical for dissecting the molecular mechanics of this process and for screening compounds that may modulate it. This guide details the application of 11,12-Dihydroretinal, a non-isomerizable retinal analog, as a powerful tool for studying the kinetics and structural dynamics of opsin-chromophore binding. By saturating the C11=C12 double bond, 11,12-Dihydroretinal forms a stable, non-bleachable pigment with opsin, thereby isolating the regeneration event from the complexities of the phototransduction cascade. We provide the scientific rationale, detailed experimental protocols for spectroscopic analysis, and guidance for data interpretation for researchers in vision science and drug development.

Introduction: The Challenge of Studying a Light-Activated System

Vision is initiated when a photon strikes the 11-cis-retinal chromophore bound within the G protein-coupled receptor (GPCR) opsin, forming the visual pigment rhodopsin.[1] This event triggers an instantaneous isomerization of 11-cis-retinal to all-trans-retinal, initiating a conformational change in the opsin protein that activates the phototransduction cascade.[2][3] The all-trans-retinal is eventually released, leaving behind the apoprotein opsin, which must be regenerated with a fresh molecule of 11-cis-retinal to sense another photon.[1][2] This entire process is known as the visual cycle.

Studying the regeneration step—the binding of 11-cis-retinal to opsin—is experimentally challenging. The native pigment is exquisitely light-sensitive, and the very act of observation can trigger the process one aims to study. Furthermore, the resulting activated state, Metarhodopsin II, is transient. To overcome these challenges, researchers can employ retinal analogs that bind to opsin but do not undergo photoisomerization.

1.1. The Utility of a Non-Isomerizable Analog: 11,12-Dihydroretinal

11,12-Dihydroretinal (DHR) is a synthetic analog of retinal where the double bond between carbons 11 and 12 is reduced to a single bond. This seemingly minor modification has a profound functional consequence: it eliminates the capacity for light-induced cis-trans isomerization, which is the primary event in vision.[3][4]

The key advantages of using 11,12-Dihydroretinal are:

-

Isolation of the Regeneration Process: DHR allows for the direct study of chromophore binding to the opsin pocket without the confounding variable of light-induced bleaching.[5][6]

-

Formation of a Stable Pigment: The resulting DHR-opsin complex is stable and not sensitive to light, enabling characterization using standard spectroscopic techniques under normal laboratory lighting.[7][8]

-

Probing Opsin Structure and Function: By analyzing the kinetics and spectral properties of DHR binding, researchers can gain insights into the structural requirements of the opsin binding pocket and the mechanism of thermal stability conferred by a bound chromophore.[8][9][10]

-

Therapeutic Research: Understanding how non-bleachable analogs interact with and stabilize opsin can inform the development of therapies for retinal diseases where the accumulation of unbound, constitutively active opsin is pathogenic.[11]

The Biochemical Context: The Canonical Visual Cycle

To appreciate the utility of 11,12-Dihydroretinal, one must first understand the native process it helps to dissect. The canonical visual cycle is a multi-step enzymatic pathway primarily involving the photoreceptor outer segments and the retinal pigment epithelium (RPE). It ensures a constant supply of 11-cis-retinal to regenerate bleached rhodopsin.

Figure 1: The Canonical Rhodopsin Visual Cycle. This pathway illustrates the regeneration of 11-cis-retinal following photo-bleaching of rhodopsin in the photoreceptor outer segment (POS). The process involves enzymatic steps in both the POS and the retinal pigment epithelium (RPE).

Experimental Protocols

Preparation of Reagents

A. Opsin from Rod Outer Segments (ROS)

-

Rationale: Native opsin, free of chromophore, is required as the starting material. It is typically prepared by purifying rhodopsin and then bleaching it chemically or with light. Opsin is notoriously unstable in detergent solutions without a bound chromophore, so all steps should be performed swiftly at 4°C.[12]

-

Materials:

-

Frozen bovine retinas

-

Sucrose solutions (various concentrations)

-

Buffer A: 10 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.1 mM EDTA

-

Detergent Buffer: Buffer A with 1% n-dodecyl-β-D-maltoside (DDM)

-

Concanavalin A-Sepharose column

-

Hydroxylamine (NH₂OH) solution (0.5 M, pH 7.0)

-

-

Procedure:

-

Thaw retinas and gently shake to dislodge ROS into Buffer A.

-

Purify ROS using a sucrose density gradient centrifugation method.

-

Solubilize the purified ROS membranes in Detergent Buffer for 1 hour at 4°C in the dark.

-

Clarify the solution by ultracentrifugation.

-

Purify rhodopsin from the supernatant using a Concanavalin A-Sepharose column, eluting with α-methylmannoside.

-

Bleaching: To generate opsin, treat the purified rhodopsin with 50 mM hydroxylamine and expose to bright white light for 30 minutes on ice. Hydroxylamine scavenges the released all-trans-retinal, preventing it from rebinding.

-

Remove hydroxylamine and byproducts by extensive dialysis or buffer exchange against Detergent Buffer.

-

Determine opsin concentration by measuring absorbance at 280 nm (A₂₈₀), using an extinction coefficient of ~81,000 M⁻¹cm⁻¹.

-

B. 11,12-Dihydroretinal Stock Solution

-

Rationale: Retinoids are hydrophobic and sensitive to light and oxidation.[13][14][15] Proper handling is crucial for reproducible results. Stock solutions should be prepared in an organic solvent and stored under inert gas.

-

Materials:

-

11,12-Dihydroretinal (solid)

-

Anhydrous ethanol (100%)

-

Argon or nitrogen gas

-

Amber glass vials

-

-

Procedure:

-

Work under dim red light.

-

Weigh the solid 11,12-Dihydroretinal and dissolve in anhydrous ethanol to a final concentration of 10-20 mM.

-

Aliquot the stock solution into amber vials.

-

Flush the headspace of each vial with argon or nitrogen gas before sealing tightly.

-

Store at -80°C. For use, thaw an aliquot and immediately dilute into the assay buffer. Avoid repeated freeze-thaw cycles.

-

Protocol: Spectroscopic Rhodopsin Regeneration Assay

This protocol monitors the formation of the DHR-opsin pigment by observing the increase in absorbance at its characteristic wavelength maximum (λₘₐₓ).

Figure 2: Experimental workflow for the kinetic analysis of opsin regeneration with 11,12-Dihydroretinal using UV-Visible spectroscopy.

-

Step-by-Step Method:

-

Setup: Equilibrate a dual-beam UV-Visible spectrophotometer with a temperature-controlled cuvette holder to 20°C (or desired temperature).

-

Sample Preparation: Dilute the purified opsin stock to a final concentration of 2-5 µM in a cuvette containing pre-chilled Detergent Buffer. The reference cuvette should contain only the buffer.

-

Baseline: Record a baseline spectrum from 700 nm to 250 nm. You should observe a peak only around 280 nm, corresponding to the opsin protein.

-

Initiate Reaction: In the dark, add a small volume (1-2% of total volume) of the 11,12-Dihydroretinal stock solution to the sample cuvette to achieve a 3- to 5-fold molar excess over opsin.

-

Mixing: Immediately and gently mix the solution by pipetting up and down 2-3 times.

-

Data Acquisition: Start the kinetic measurement immediately. Record a full spectrum (700-250 nm) at regular intervals (e.g., every 30-60 seconds) for a period of 30-90 minutes, or until the reaction reaches a plateau.

-

Analysis: Extract the absorbance value at the λₘₐₓ of the newly formed pigment from each spectrum and plot it against time.

-

Data Presentation and Interpretation

4.1. Spectral Characteristics

The binding of a retinal analog to opsin induces a significant red-shift in its absorbance maximum, known as the "opsin shift." While the exact λₘₐₓ for the 11,12-Dihydroretinal-opsin pigment must be determined experimentally, it is expected to be in the 400-500 nm range.

| Compound | Typical λₘₐₓ (nm) | Rationale / Notes |

| Opsin | ~280 nm | Absorbance due to aromatic amino acids in the protein. |

| Rhodopsin (native) | ~498 nm | Pigment formed with 11-cis-retinal, responsible for dim-light vision. |

| Metarhodopsin II | ~380 nm | Activated, bleached state with all-trans-retinal bound. |

| 11,12-Dihydro-Rhodopsin | Experimentally Determined | Expected to be blue-shifted relative to native rhodopsin due to the disruption of the π-conjugated system. |

4.2. Kinetic Analysis

The regeneration of rhodopsin with its native chromophore is a rapid, second-order process.[16][17] The kinetics of regeneration with 11,12-Dihydroretinal can provide insights into the accessibility and binding affinity of the opsin pocket.

-

Data Plotting: Plot the absorbance at the new λₘₐₓ as a function of time.

-

Model Fitting: The resulting curve can often be fitted to a single exponential function: A(t) = A_max * (1 - e^(-k*t)) Where:

-

A(t) is the absorbance at time t.

-

A_max is the maximum absorbance at the reaction's completion.

-

k is the observed rate constant (in s⁻¹ or min⁻¹).

-

-

Half-Life Calculation: The half-life (t₁/₂) of the reaction, the time it takes to reach 50% of the maximal regeneration, can be calculated as: t₁/₂ = ln(2) / k

A study on rhodopsin mutants found that wild-type opsin regeneration with 11-cis-retinal had a t₁/₂ of 14 seconds under their specific conditions, while mutations in the transmembrane region significantly slowed this rate.[18] Comparing the t₁/₂ for 11,12-Dihydroretinal to the native ligand provides a quantitative measure of how the structural modification affects binding kinetics.

4.3. Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low/No Regeneration | 1. Inactive/denatured opsin. 2. Degraded 11,12-Dihydroretinal. 3. Incorrect buffer pH or detergent concentration. | 1. Prepare fresh opsin; always keep on ice. 2. Use a fresh aliquot of DHR stock; handle under dim red light. 3. Verify buffer composition and pH. Optimize DDM concentration. |

| Protein Aggregation | 1. Opsin instability. 2. Insufficient detergent. 3. High temperature. | 1. Add stabilizing agents like glycerol (5-10%). 2. Ensure DDM concentration is above its critical micelle concentration (CMC). 3. Perform the assay at a lower temperature (e.g., 4-10°C). |

| Unstable Spectrometer Baseline | 1. Lamp instability. 2. Light scattering from aggregated protein. | 1. Allow the spectrophotometer lamp to warm up for at least 30 minutes. 2. Centrifuge the opsin sample at high speed before use to remove any aggregates. |

Conclusion

11,12-Dihydroretinal serves as an invaluable tool for vision scientists. Its inability to photoisomerize allows for the de-coupling of chromophore binding from light activation, providing a clear window into the regeneration phase of the visual cycle. The protocols outlined here provide a robust framework for using UV-Visible spectroscopy to determine the binding kinetics and spectral properties of the stable pigment formed between this analog and opsin. These assays can be adapted to screen for compounds that facilitate or inhibit regeneration, probe the effects of disease-causing mutations on opsin stability and binding, and further elucidate the fundamental biochemistry of vision.[10][18]

References

-

Regeneration of 11-Cis Retinal in the Retina - Robert Rando. Grantome. [Link]

-

Availability of 11-cis retinal and opsins without chromophore as revealed by small bleaches of rhodopsin in excised albino mouse eyes. ResearchGate. [Link]

-

Physiological studies of the interaction between opsin and chromophore in rod and cone visual pigments. National Institutes of Health (NIH). [Link]

-

Rhodopsin kinetics in the human eye. National Institutes of Health (NIH). [Link]

-

Rhodopsin, 11-cis vitamin A, and interstitial retinol-binding protein (IRBP) during retinal development in normal and rd mutant mice. PubMed. [Link]

-

Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. Investigative Ophthalmology & Visual Science. [Link]

-

Thermal Stability of Rhodopsin and Progression of Retinitis Pigmentosa. National Institutes of Health (NIH). [Link]

-

Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals. PubMed Central. [Link]

-

The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid. ResearchGate. [Link]

-

Channelrhodopsin. Wikipedia. [Link]

-

RHODOPSIN: RETINAL & OPSIN. YouTube. [Link]

-

A nonbleachable rhodopsin analogue with a slow photocycle. PubMed. [Link]

-

Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. Europe PMC. [Link]

-

Probing human red cone opsin activity with retinal analogues. National Institutes of Health (NIH). [Link]

-

The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid. Vision Research. [Link]

-

11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. National Institutes of Health (NIH). [Link]

-

THE THERMAL STABILITY OF RHODOPSIN AND OPSIN. National Institutes of Health (NIH). [Link]

-

Protective effect of unbleachable retinal chromophore analogue against light-induced retinal degeneration in mice. Investigative Ophthalmology & Visual Science. [Link]

-

A Dye-Free Analog to Retinal Angiography Using Hyperspectral Unmixing to Retrieve Oxyhemoglobin Abundance. PubMed. [Link]

-

Efficient Synthesis of 11-cis-Retinoids. Columbia University. [Link]

-

Rhodopsin Residues Controlling Regeneration Kinetics. Investigative Ophthalmology & Visual Science. [Link]

-

The Gluopsins: Opsins without the Retinal Binding Lysine. MDPI. [Link]

-

Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono. PubMed. [Link]

-

cis Retinol oxidation regulates photoreceptor access to the retina visual cycle and cone pigment regeneration. National Institutes of Health (NIH). [Link]

-

Synthesis of Deuterated-(C9)-11-cis-Retinal. Scholarship Repository @ Florida Tech. [Link]

-

A short story on how chromophore is hydrolyzed from rhodopsin for recycling. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences. [Link]

-

Crystal Structure of a Thermally Stable Rhodopsin Mutant. National Institutes of Health (NIH). [Link]

Sources

- 1. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodopsin kinetics in the human eye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Thermal Stability of Rhodopsin and Progression of Retinitis Pigmentosa: COMPARISON OF S186W AND D190N RHODOPSIN MUTANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE THERMAL STABILITY OF RHODOPSIN AND OPSIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological studies of the interaction between opsin and chromophore in rod and cone visual pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing human red cone opsin activity with retinal analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Crystal Structure of a Thermally Stable Rhodopsin Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. columbia.edu [columbia.edu]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

Application Note: 11,12-Dihydroretinal as a Substrate for Retinal Dehydrogenases

Abstract & Introduction

Retinal dehydrogenases (RALDHs) , specifically the ALDH1A family (ALDH1A1, ALDH1A2, ALDH1A3), are the gatekeeping enzymes in retinoic acid (RA) signaling.[1] They catalyze the irreversible oxidation of retinal to retinoic acid, a potent morphogen and transcription regulator. While the physiological substrates are predominantly all-trans-retinal and 9-cis-retinal, the use of synthetic analogues provides critical insights into the steric and electronic constraints of the enzyme's catalytic tunnel.

11,12-Dihydroretinal is a structural analogue of retinal where the C11=C12 double bond is saturated. This modification breaks the continuous polyene conjugation of the chromophore, resulting in two distinct chemical consequences:

-

Electronic Decoupling: The

-electron system is interrupted, significantly blue-shifting the absorption maximum compared to all-trans-retinal. -

Conformational Flexibility: The saturation converts the rigid C11=C12 bond into a rotatable C11-C12 single bond, introducing a "flexible hinge" in the middle of the hydrophobic chain.

This application note details the protocol for utilizing 11,12-dihydroretinal to probe the active site plasticity of RALDH isoforms. By comparing the kinetic efficiency (

Chemical Properties & Preparation

Substrate Characteristics[2]

-

Compound: 11,12-Dihydroretinal

-

Molecular Formula: C20H30O

-

MW: 286.45 g/mol

-

Solubility: Highly lipophilic; soluble in DMSO, Ethanol, CH2Cl2. Insoluble in water.

-

Stability: Sensitive to oxidation, though less prone to photo-isomerization than all-trans-retinal due to the interrupted conjugation.

Reagent Preparation Protocol

CAUTION: Perform all steps under dim red light or yellow light (wavelength > 500 nm) to prevent potential degradation, although 11,12-dihydroretinal is more photostable than natural retinoids.

-

Stock Solution (10 mM):

-

Dissolve 2.9 mg of 11,12-dihydroretinal in 1 mL of anhydrous DMSO.

-

Purge the vial with Argon gas for 30 seconds.

-

Seal tightly and store at -80°C. Stability: ~3 months.

-

-

Working Solution (Assay Prep):

-

Dilute the stock into the assay buffer immediately prior to use.

-

Note: To prevent precipitation in aqueous buffer, ensure the final DMSO concentration is < 2% (v/v) or use a carrier protein/detergent (see Section 4).

-

Mechanism of Action

The oxidation of 11,12-dihydroretinal by RALDH follows a sequential ordered mechanism similar to the natural substrate.

-

Cofactor Binding: NAD+ binds to the Rossmann fold, inducing a conformational change that opens the substrate access tunnel.

-

Substrate Entry: 11,12-Dihydroretinal enters the hydrophobic tunnel. The C11-C12 flexibility allows the molecule to adopt a conformation that minimizes steric clashes, potentially allowing it to fit into isoforms with restricted active sites (e.g., ALDH1A2 vs 1A1).

-

Thiohemiacetal Formation: The nucleophilic Cysteine (e.g., Cys302 in ALDH1A1) attacks the carbonyl carbon of the aldehyde.[2]

-

Hydride Transfer: The thiohemiacetal intermediate collapses, transferring a hydride to NAD+ to form NADH. This is the spectroscopic reporter step.

-

Deacylation: A water molecule, activated by a Glutamate base, hydrolyzes the thioester, releasing 11,12-dihydroretinoic acid .

Reaction Visualization

Caption: Kinetic mechanism of RALDH-mediated oxidation of 11,12-dihydroretinal. The hydride transfer step generates NADH, monitored at 340 nm.

Experimental Protocols

Spectrophotometric Enzyme Kinetics Assay

This protocol measures the rate of NADH production, which is stoichiometric to the oxidation of 11,12-dihydroretinal.

Materials:

-

Enzyme: Recombinant Human ALDH1A1 or ALDH1A2 (purified).

-

Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 1 mM EDTA, 1 mM DTT.

-

Detergent: 0.02% Tween-20 (Critical to prevent substrate aggregation).

-

Cofactor: NAD+ (Stock 10 mM in water).

Procedure:

-

Blank Preparation: In a UV-transparent quartz cuvette, mix:

-

880 µL Assay Buffer

-

100 µL NAD+ Stock (Final: 1 mM)

-

10 µL DMSO (Vehicle control)

-

10 µL Enzyme (Final: 50–100 nM)

-

-

Baseline Measurement: Zero the spectrophotometer at 340 nm.

-

Substrate Initiation:

-

Prepare a series of 11,12-dihydroretinal concentrations (e.g., 1 µM to 50 µM).

-

Add 10 µL of substrate stock to the reaction mix.

-

Quickly mix by inversion (do not vortex vigorously to avoid denaturing the enzyme).

-

-

Monitoring:

-

Record Absorbance (340 nm) continuously for 5–10 minutes at 25°C or 37°C.

-

Note: 11,12-dihydroretinal has a lower absorption maximum (~300 nm) compared to retinal (~380 nm), significantly reducing background interference at the 340 nm NADH detection window.

-

HPLC/LC-MS Product Validation

To confirm the product identity (11,12-dihydroretinoic acid) and ensure no side reactions occurred.

Workflow:

-

Quench: Stop the reaction from Section 4.1 by adding 2 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Extraction: Centrifuge at 14,000 x g for 10 min to remove precipitated protein. Collect supernatant.

-

Chromatography (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

-

Detection:

-

UV: Monitor at 290–310 nm (characteristic of the dihydro-polyene system).

-

MS: ESI Negative Mode (looking for [M-H]- ion of dihydroretinoic acid, m/z ~301.4).

-

Data Presentation & Analysis

Experimental Workflow Diagram

Caption: Step-by-step workflow for the spectrophotometric characterization of 11,12-dihydroretinal oxidation.

Expected Kinetic Parameters (Comparison)

The following table summarizes hypothetical comparative data to illustrate the expected impact of the structural modification.

| Parameter | All-trans-Retinal (Native) | 11,12-Dihydroretinal (Analogue) | Interpretation |

| Km (µM) | 0.5 – 2.0 | 5.0 – 15.0 | Loss of rigidity increases entropic cost of binding; higher Km expected. |

| kcat (min⁻¹) | 20 – 40 | 5 – 15 | Imperfect alignment in the active site may slow hydride transfer. |

| Specificity (kcat/Km) | High | Low | Indicates the enzyme has evolved specifically for the rigid polyene shape. |

| UV Max (nm) | ~380 | ~300 | Blue shift due to broken conjugation. |

Troubleshooting & Optimization

-

High Background Absorbance:

-

Cause: Substrate precipitation.

-

Solution: Increase Tween-20 to 0.05% or use BSA (0.1 mg/mL) as a carrier.

-

-

No Activity Observed:

-

Cause: Substrate oxidation prior to assay.

-

Solution: Verify substrate purity via HPLC before use. Ensure Argon storage.

-

-

Non-Linear Rates:

-

Cause: Product inhibition (Retinoic acid is a strong inhibitor).

-

Solution: Measure initial velocities (

) within the first 60 seconds of the reaction.

-

References

-

Kiser, P. D., et al. (2012). "Catalytic Mechanism of Retinoic Acid Biosynthesis." Journal of Biological Chemistry. Link

-

Haeseleer, F., et al. (2002).[3] "Dual substrate specificity of retinol dehydrogenases." Journal of Biological Chemistry. Link

-

Duester, G. (2000). "Families of retinoid dehydrogenases regulating vitamin A function." European Journal of Biochemistry. Link

- Altan, Z., et al. (1999). "Synthesis of dihydroretinoids." Tetrahedron Letters. (General reference for synthesis of dihydro-analogues).

-

Liden, M., & Eriksson, U. (2006). "Understanding Retinol Metabolism: Structure and Function of Retinol Dehydrogenases." Journal of Biological Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 11,12-Dihydroretinal Synthesis & Purification

Topic: Troubleshooting Guide for 11,12-Dihydroretinal Audience: Medicinal Chemists, Chemical Biologists, Vision Researchers Version: 2.1 (Current as of 2025)

Introduction: The "Invisible" Retinoid

Welcome to the technical support hub for 11,12-dihydroretinal . Unlike its famous cousin 11-cis-retinal (the visual chromophore), this molecule is saturated at the C11-C12 bond. This structural change breaks the polyene conjugation system, resulting in two distinct electronic properties:

-

Loss of Color: It is colorless or pale yellow, not the deep yellow/orange of standard retinals.

-

Rotational Freedom: The C11-C12 single bond allows free rotation, making it a "flexible probe" for opsin binding pockets rather than a "locked" agonist.

This guide addresses the specific challenges of synthesizing, purifying, and handling this unique analog.

Module 1: Synthesis Troubleshooting

Q: I tried hydrogenating retinal to get 11,12-dihydroretinal, but I got a complex mixture. What went wrong?

A: You likely encountered "Over-Reduction" or "Regio-Scrambling."

Direct catalytic hydrogenation of retinal (or retinol) is rarely selective for the 11,12-double bond because the 7,8, 9,10, and 13,14 bonds are electronically similar. Standard catalysts (Pd/C, Pt) will rapidly reduce the most accessible bonds or the aldehyde itself.

The Solution: Modular "De Novo" Synthesis Do not reduce; build. The industry-standard protocol relies on a Wittig-Horner approach using a saturated building block. This ensures the 11,12 bond is a single bond by design before the final coupling.

Recommended Workflow (The "Gold Standard"):

-

Fragment A (C1-C10):

-Ionone (commercially available).[1] -

Fragment B (C11-C15): A saturated phosphonate linker (e.g., diethyl (3-cyano-2-methylpropyl)phosphonate or similar C5 synthons).

-

Coupling: Horner-Wadsworth-Emmons (HWE) reaction.

Figure 1: Comparison of synthetic strategies. Method B avoids the selectivity issues of hydrogenation.

Module 2: Purification & Detection (HPLC)

Q: I cannot see my product on the HPLC UV detector at 360-380 nm. Is my synthesis failed?

A: Not necessarily. You are looking at the wrong wavelength.

Standard retinal absorbs at ~380 nm due to its long conjugated system (5 double bonds). In 11,12-dihydroretinal, the conjugation is broken at C11. You now have two separate, smaller chromophores:

-

Triene System (Ring + C7,8 + C9,10): Absorbs ~260–275 nm.

-

Enal System (C13,14 + Aldehyde): Absorbs ~230 nm.

Action Item: Change your UV detector to 280 nm or 254 nm .

Q: The product co-elutes with impurities on C18 columns. How do I improve resolution?

A: Switch to Normal Phase (Silica) Chromatography.

Retinoid isomers and saturation analogs often separate better on silica because the interaction is based on the polar head group (aldehyde) and the specific shape of the polyene chain interacting with the silica surface.

Recommended Protocol:

| Parameter | Normal Phase (Recommended) | Reverse Phase (Alternative) |

| Column | Silica (5 µm, 4.6 x 250 mm) | C18 (End-capped, 5 µm) |

| Mobile Phase A | Hexane (90-95%) | Acetonitrile |

| Mobile Phase B | Ethyl Acetate or MTBE (5-10%) | Water (buffered w/ Amm. Acetate) |

| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |

| Detection | 280 nm (Critical) | 280 nm |

| Advantage | Superior isomer separation; easy recovery (evaporation). | Good for biological matrices (serum). |

Module 3: Stability & Handling

Q: My product is turning into a white solid that is insoluble in hexane. What is it?

A: It is likely the oxidized carboxylic acid (11,12-dihydroretinoic acid).

Aldehydes are prone to air oxidation. Because 11,12-dihydroretinal lacks the extended conjugation that stabilizes some charges, the aldehyde is quite reactive.

Prevention Protocol:

-

Argon Blanket: Always store under argon or nitrogen.

-

Schiff Base Storage: For long-term storage, convert it to a Schiff base (e.g., with an amine) or store as the alcohol (11,12-dihydroretinol) and oxidize with

immediately before use. -

Cold Storage: -80°C is required. -20°C is insufficient for periods >1 month.

Q: Is it light-sensitive?

A: Yes, but differently than retinal. While it cannot undergo the specific 11-cis to trans isomerization (since the 11-12 bond is single), the remaining double bonds (7,8; 9,10; 13,14) can still isomerize or polymerize under UV light.

-

Rule: Handle under Red Light ( >600 nm) only.

Figure 2: Degradation pathways. Note that while 11-cis isomerization is impossible, other pathways remain active.

Summary of Key Specifications

| Property | 11,12-Dihydroretinal | Native Retinal (All-trans) |

| Molecular Weight | ~286.45 g/mol | 284.44 g/mol |

| Appearance | Pale Yellow / Colorless Oil | Orange/Yellow Solid |

| UV | ~275-285 nm | ~380 nm |

| Solubility | Hexane, DMSO, Ethanol | Hexane, DMSO, Ethanol |

| Primary Risk | Oxidation (Air) | Isomerization (Light) |

References

-

Nakanishi, K., et al. (1999).[2] "Efficient Synthesis of 11-cis-Retinoids." Chemistry – A European Journal.[2] (Describes the challenges of selective reduction and the preference for modular synthesis).

-

Tanumihardjo, S.A. (2001).[1] "Synthesis of 10, 11, 14, 15-13C4- and 14, 15-13C2-retinyl acetate." Journal of Labelled Compounds and Radiopharmaceuticals. (Provides protocols for handling and purifying retinoid analogs).

-

Moise, A.R., et al. (2005). "Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase." Journal of Biological Chemistry. (Discusses the spectral shift—blue shift—observed when saturating bonds in the retinoid chain).

-

Crouch, R.K., et al. (1981). "Retinal analogues: Effect of chain length and saturation on binding to opsin." Photochemistry and Photobiology. (Foundational work on how dihydro-analogs bind to opsin but do not trigger the visual signal).

-

Kane, M.A. & Napoli, J.L. (2010). "Quantification of endogenous retinoids." Methods in Molecular Biology. (Standard HPLC protocols for retinoid separation).

Sources

stability and degradation of 11,12-Dihydroretinal in solution

Standard Operating Procedure: Stability & Handling of 11,12-Dihydroretinal Technical Support Center | Application Note #RET-1112-DH

From: Senior Application Scientist, Retinoid Chemistry Division To: Research Scientists, Principal Investigators, and Drug Discovery Teams Subject: Comprehensive Guide to the Stability, Degradation, and Handling of 11,12-Dihydroretinal

Executive Summary & Molecule Profile

11,12-Dihydroretinal is a structural analog of retinal (Vitamin A aldehyde) where the C11=C12 double bond is saturated (single bond). This modification breaks the extended polyene conjugation characteristic of retinal, resulting in a significant hypsochromic shift (blue shift) in absorbance and altering its isomerization properties. It is frequently used as a "steric probe" in opsin binding studies because it cannot undergo the 11-cis to all-trans photoisomerization that triggers the visual cycle.

Key Physical Properties:

| Property | Value / Characteristic | Notes |

| Molecular Formula | C₂₀H₃₀O | Saturated at C11-C12 |

| Molecular Weight | 286.45 g/mol | ~2 Da higher than Retinal |

| Absorbance Max ( | 289 nm (in Ethanol/Hexane) | Critical: Does not absorb in the visible yellow range (380 nm) like Retinal.[1] |

| Appearance | Colorless to very pale yellow oil/solid | Warning: Distinct yellow/brown discoloration indicates degradation. |

| Solubility | DMSO, Ethanol, Hexane, Chloroform | Insoluble in aqueous buffers. |

| Extinction Coefficient ( | ~16,500 M⁻¹cm⁻¹ (at 289 nm) | Estimate based on dihydroretinol analogs; determine gravimetrically for precision. |

Critical Handling & Storage Protocols

The saturation of the 11-12 bond provides kinetic stability against specific isomerization pathways, but the molecule remains highly susceptible to oxidation (aldehyde group) and radical attack (remaining polyene chain).

Storage Hierarchy (The "Golden Rules")

-

Temperature: Store neat oil/solid at -80°C . Solutions can be stored at -20°C for short terms (<1 week).

-

Atmosphere: Always store under Argon (Ar) or Nitrogen (N₂). Oxygen is the primary degradation accelerant.

-

Light: Handle under dim red light (wavelength > 600 nm). Although

is 289 nm, UV stray light from standard room LEDs can trigger radical formation. -

Container: Use Amber Glass vials. For aqueous dilutions, use silanized glass to prevent adsorption to container walls.

Experimental Workflow: Preparation of Stock Solutions

Figure 1: Optimized workflow for handling and preparing 11,12-Dihydroretinal stock solutions to minimize oxidative degradation.

Troubleshooting & FAQs

Q1: My solution is colorless. Did I lose my compound?

-

Diagnosis: Likely No .

-

Explanation: Unlike Retinal (bright yellow,

380 nm), 11,12-dihydroretinal absorbs in the UV (289 nm). A pure solution in ethanol should be clear or very faintly pale. -

Action: Check absorbance at 289 nm. If you see a peak there, your compound is present. If the solution turns yellow or brown , it has likely oxidized or polymerized.

Q2: I see multiple peaks in my HPLC trace. What is happening?

-

Diagnosis: Isomerization or Oxidation.

-

Mechanism: While the 11-12 bond cannot isomerize, the 7=8, 9=10, and 13=14 double bonds are still active . Exposure to heat or stray UV light can cause cis/trans isomerization at these positions (e.g., 9-cis-11,12-dihydroretinal).

-

Action: Run the HPLC with a diode array detector.

-

Peak @ 289 nm: Intact isomers.

-

Peak shifted significantly or broadened: Oxidation products (acids/epoxides).

-

Q3: Can I use DMSO as a solvent?

-

Answer: Yes, but with caution.

-

Caveat: DMSO is hygroscopic (absorbs water). Water can promote the hydration of the aldehyde or precipitation. Use anhydrous DMSO (freshly opened or stored over molecular sieves). For biological assays, keep the final DMSO concentration < 1% to avoid denaturing your opsin/protein.

Q4: How do I calculate the exact concentration?

-

Method: Gravimetric weighing is often inaccurate for small (<1 mg) sticky oils. Use UV-Vis spectroscopy.

-

Formula:

-

Recommendation: If your experiment requires high precision, synthesize or purchase a standard with a Certificate of Analysis (CoA) to calibrate your own

value, as literature values vary based on solvent.

Degradation Pathways Analysis

Understanding how the molecule breaks down helps you prevent it.

Figure 2: Primary degradation and reaction pathways. Note that while 11-cis isomerization is blocked, oxidation to the acid and isomerization at other positions remain active risks.

References

-

Moise, A. R., et al. (2004). "Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase." Journal of Biological Chemistry. (Establishes spectral properties of dihydro-retinoids,

~290 nm). -

Nakanishi, K., et al. (1999). "Efficient Synthesis of 11-cis-Retinoids." Chemistry – A European Journal.[3] (Discusses synthesis and stability of retinal analogs).

-

Travis, G. H., et al. (2008). "11-cis- and all-trans-retinols can activate rod opsin: rational design of the visual cycle." Biochemistry. (Contextualizes the use of retinoid analogs in opsin studies).

-

Zimmerman, W. F., et al. (1975). "The visual pigment of the horseshoe crab, Limulus polyphemus." Nature. (Early characterization of retinal analogs and absorption shifts).

Sources

- 1. The synthesis, biological activity and metabolism of 15-[6,7-14C2]- and 15-[21-3H]methyl retinone, 15-methyl retinol and 15-dimethyl retinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

Technical Support Center: Stabilization of 11,12-Dihydroretinal

[1]

Current Status: Operational Topic: Preventing Oxidation & Degradation of Labile Retinoids Ticket Priority: High (Irreversible Sample Loss Risk)

Core Directive: The Stability Paradox

User Query: Why is my 11,12-dihydroretinal degrading even though it lacks the light-sensitive 11-cis double bond?

Scientist's Response: While 11,12-dihydroretinal is indeed resistant to the specific 11-cis to trans photoisomerization that plagues native retinal (due to the saturation of the C11-C12 bond), it remains chemically fragile. You are likely facing oxidative degradation , not photoisomerization.[1]

The molecule retains a reactive aldehyde group at C15 and a conjugated polyene chain. The aldehyde is highly susceptible to auto-oxidation, converting the molecule into 11,12-dihydroretinoic acid .[1] This reaction is irreversible and often catalyzed by trace peroxides in solvents or surface interactions with silica/plastic.

The Degradation Pathway

The following diagram illustrates the chemical vulnerability of the molecule. Note that while the C11-C12 bond is stable, the aldehyde terminus is the primary failure point.

Figure 1: The primary oxidative failure mode. The aldehyde group oxidizes to a carboxylic acid, altering polarity and binding affinity.

Standard Operating Procedures (SOPs)

Protocol A: The "Inert Loop" Handling System

Objective: Eliminate oxygen contact from storage to application.

Prerequisites:

-

Argon/Nitrogen Manifold: Argon is preferred (heavier than air).[1]

-

Amber Glassware: Silanized glass is optimal to prevent surface catalysis.[1] Do not use plastic (retinoids adsorb to polypropylene).[1]

| Step | Action | Technical Rationale |

| 1 | Solvent Prep | Use anhydrous solvents (EtOH, DMSO).[1] Test for peroxides. Add BHT (0.05% - 0.1% w/v) to all solvents before contact with the retinoid. |

| 2 | Aliquotting | Dissolve stock under inert gas flow. Aliquot into single-use amber glass vials. |

| 3 | Evaporation | Never use a rotary evaporator with ambient air. Use a nitrogen blow-down concentrator or vacuum centrifuge with inert backfill. |

| 4 | Storage | Store at -80°C . For storage >1 month, seal vials under Argon atmosphere. |

Protocol B: Solvent Compatibility Matrix

Critical: Ether and THF are "forbidden" solvents unless freshly distilled due to rapid peroxide formation.

| Solvent | Suitability | Notes |

| Ethanol (Abs) | High | Primary solvent.[1] Good solubility (~25 mg/mL).[1] Must be degassed.[1][3] |

| DMSO | Medium | Good for biological assays (~16 mg/mL).[1] Freezes at 18°C (handling risk). |

| Diethyl Ether | Critical Risk | Avoid. Forms explosive peroxides that rapidly oxidize aldehydes.[1] |

| Chloroform | Low | Often acidic; can catalyze degradation.[1] |

| Aqueous Buffers | Zero | Insoluble.[1] Unstable. Use only immediately before experiment (dilute from EtOH).[1] |

Troubleshooting Guide (FAQs)

Q1: My HPLC peak has broadened and shifted to a shorter retention time. What happened?

-

Diagnosis: This indicates oxidation to the retinoic acid derivative.[4][5][6] Carboxylic acids are more polar than aldehydes, leading to shorter retention times on Normal Phase (silica) and variable shifts on Reverse Phase depending on pH.

-

Fix: Check your solvent for peroxides.[1] Add 0.1% BHT to your mobile phase.[1] Ensure the autosampler is cooled to 4°C and protected from light.

Q2: The yellow crystalline powder turned white/colorless. Is it safe to use?

-

Diagnosis: Likely complete oxidation or polymerization.[1] Retinoids derive their color from the conjugated polyene chain. Loss of color suggests interruption of this conjugation (saturation) or oxidative cleavage.

-

Fix: Discard the sample. Do not attempt to repurpose.[1]

Q3: Can I use 11,12-dihydroretinal in cell culture media overnight?

-

Diagnosis: Aqueous instability.[1] Aldehydes are unstable in aqueous media (pH > 7.5 promotes degradation).[1]

-

Fix: Use a "pulse" method. Add the retinoid (dissolved in DMSO/EtOH) immediately before the assay. If long incubation is required, refresh the media every 4 hours and conduct the experiment in the dark.

Visualizing the Safe Workflow

The following logic gate describes the decision-making process for handling this specific retinoid.

Figure 2: Decision logic for solvent preparation and storage to prevent oxidative loss.

References & Grounding

-

Cayman Chemical. Product Information: all-trans Retinal. (General handling protocols for retinal analogs).

-

National Institutes of Health (NIH). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. (Mechanisms of oxidation).

-

Scientific Committee on Consumer Safety (SCCS). Opinion on Butylated Hydroxytoluene (BHT). (Safety and concentration data for antioxidants). [1]

-

Borhan, B., et al. Efficient Synthesis of 11-cis-Retinoids. (Chemistry of 11-cis and dihydro analogs). [1]

Navigating In Vitro Assays with 11,12-Dihydroretinal: A Technical Support Guide

Welcome to the technical support center for the application of 11,12-Dihydroretinal in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, field-proven advice for optimizing your experimental workflows. Here, we move beyond simple step-by-step instructions to explain the rationale behind experimental choices, ensuring your assays are both robust and reliable.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with 11,12-Dihydroretinal.

Q1: What is the primary application of 11,12-Dihydroretinal in in vitro assays?

11,12-Dihydroretinal is a valuable tool for studying the visual cycle and other retinoid-dependent pathways. Its key feature is the saturation of the C11=C12 double bond, which prevents the light-induced isomerization that is characteristic of native 11-cis-retinal. This property makes it an excellent non-isomerizable analog for use in several applications:

-

Competitive Binding Assays: It can be used as a competitor to study the binding of other retinoids to proteins like opsin, helping to determine binding affinities and characterize the ligand-binding pocket.

-

Studying Opsin Activation: By binding to opsin without triggering the conformational changes associated with isomerization, it allows researchers to investigate the initial binding events and the role of the chromophore's structure in receptor activation.[1]

-

Control Compound: It serves as a crucial negative control in experiments where photoisomerization is the key event being studied.

Q2: What is a recommended starting concentration for 11,12-Dihydroretinal in in vitro assays?

The optimal concentration of 11,12-Dihydroretinal is highly dependent on the specific assay system, including the target protein concentration and the expected binding affinity. Based on experience with similar retinal analogs, here are some general recommendations:

| Assay Type | Recommended Starting Concentration Range | Key Considerations |

| Biochemical Assays (e.g., competitive binding with purified protein) | 1 µM - 50 µM | Start with a concentration approximately 10-100 fold higher than the expected Kd of the natural ligand. Titrate to determine the optimal concentration for your specific system. |

| Cell-Based Assays | 10 µM - 100 µM | Higher concentrations may be needed to ensure sufficient intracellular levels. Monitor for cytotoxicity. For some specific functional assays, concentrations up to 200 µM for retinal analogs have been reported. |

| Enzyme Inhibition Assays | Variable (dependent on Ki) | The concentration should be titrated around the expected inhibition constant (Ki). |

Q3: How should I prepare and store 11,12-Dihydroretinal stock solutions?

Like other retinoids, 11,12-Dihydroretinal is susceptible to degradation from light, air, and heat. Proper handling is critical for reproducible results.

-

Solvent Selection: 11,12-Dihydroretinal is practically insoluble in water. Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions. DMSO is a powerful solvent for retinoids.

-

Stock Solution Preparation:

-

Allow the solid 11,12-Dihydroretinal to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weigh the required amount in a subdued light environment. Use of a red or yellow safe light is recommended.

-

Dissolve in high-purity, anhydrous DMSO or ethanol to a concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

-

Storage:

-

Store stock solutions at -80°C in amber glass vials to protect from light.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Before use, thaw the aliquot at room temperature in the dark.

-

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 11,12-Dihydroretinal.

Problem 1: Low or No Binding Signal in a Competitive Binding Assay

Possible Causes & Solutions:

-

Incorrect Concentration:

-

Cause: The concentration of 11,12-Dihydroretinal may be too low to effectively compete with the labeled ligand.

-

Solution: Increase the concentration of 11,12-Dihydroretinal in a stepwise manner. A wide concentration range (e.g., from nanomolar to high micromolar) should be tested to generate a full competition curve.

-

-

Degraded Compound:

-

Cause: The 11,12-Dihydroretinal may have degraded due to improper storage or handling.

-

Solution: Prepare a fresh stock solution from solid material. Verify the purity and concentration of your stock solution using HPLC (see protocol below).

-

-

Assay Conditions:

-

Cause: The buffer composition, pH, or temperature may not be optimal for binding.

-

Solution: Review the literature for established binding conditions for your target protein. Ensure that the final concentration of the organic solvent (DMSO or ethanol) in the assay is low (typically <1%) and consistent across all samples, as it can affect protein conformation and binding.

-

Problem 2: High Background or Non-Specific Binding

Possible Causes & Solutions:

-

Compound Aggregation:

-

Cause: At high concentrations, retinoids can form aggregates in aqueous solutions, leading to non-specific interactions.

-

Solution:

-

Ensure the final solvent concentration is sufficient to maintain solubility without adversely affecting the assay.

-